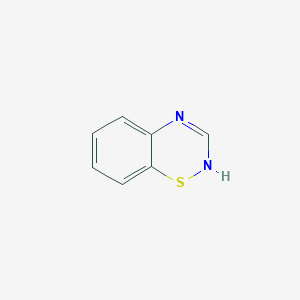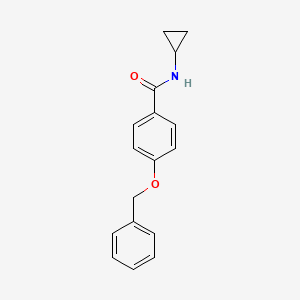
Benzyl 4-(2-chloroacetyl)piperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl 4-(2-chloroacetyl)piperidine-1-carboxylate is a chemical compound that belongs to the piperidine family. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and industrial processes. This compound, in particular, is characterized by the presence of a benzyloxycarbonyl group and a chloroacetyl group attached to the piperidine ring, making it a versatile intermediate in various chemical reactions.
准备方法
The synthesis of Benzyl 4-(2-chloroacetyl)piperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with piperidine, which is commercially available or can be synthesized through various methods.
Introduction of Benzyloxycarbonyl Group: The piperidine is first reacted with benzyl chloroformate to introduce the benzyloxycarbonyl group. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Introduction of Chloroacetyl Group: The resulting intermediate is then reacted with chloroacetyl chloride to introduce the chloroacetyl group. This reaction is typically carried out in an inert solvent such as dichloromethane, and a base like pyridine is used to neutralize the hydrochloric acid formed.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
Benzyl 4-(2-chloroacetyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with various nucleophiles, such as amines, to form new derivatives. Common reagents for these reactions include primary and secondary amines, and the reactions are typically carried out in polar solvents like ethanol or methanol.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding carbonyl compounds or reduction reactions to form alcohols. Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents include sodium borohydride and lithium aluminum hydride.
Hydrolysis: The benzyloxycarbonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and piperidine derivative.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include a variety of substituted piperidine derivatives.
科学研究应用
Benzyl 4-(2-chloroacetyl)piperidine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system and cardiovascular diseases.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and polymers.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands, providing insights into biochemical pathways and molecular interactions.
Industrial Applications: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of Benzyl 4-(2-chloroacetyl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing active metabolites that interact with molecular targets such as enzymes or receptors. The benzyloxycarbonyl group can protect functional groups during chemical reactions, and its removal under specific conditions can trigger the release of active compounds. The chloroacetyl group can participate in nucleophilic substitution reactions, forming covalent bonds with target molecules and modulating their activity.
相似化合物的比较
Benzyl 4-(2-chloroacetyl)piperidine-1-carboxylate can be compared with other piperidine derivatives, such as:
1-(Benzyloxycarbonyl)piperidine: Lacks the chloroacetyl group, making it less reactive in nucleophilic substitution reactions.
4-(Chloroacetyl)piperidine: Lacks the benzyloxycarbonyl group, making it less versatile in protecting functional groups during synthesis.
1-(Benzyloxycarbonyl)-4-(acetyl)piperidine: Contains an acetyl group instead of a chloroacetyl group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its dual functional groups, which provide a balance of reactivity and stability, making it a valuable intermediate in various chemical processes.
属性
分子式 |
C15H18ClNO3 |
|---|---|
分子量 |
295.76 g/mol |
IUPAC 名称 |
benzyl 4-(2-chloroacetyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H18ClNO3/c16-10-14(18)13-6-8-17(9-7-13)15(19)20-11-12-4-2-1-3-5-12/h1-5,13H,6-11H2 |
InChI 键 |
BTFDQROQQVEQQD-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1C(=O)CCl)C(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(3AS,4S,6AR)-2-Benzyloctahydrocyclopenta[C]pyrrol-4-amine](/img/structure/B8737483.png)








